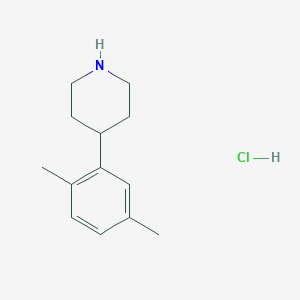

4-(2,5-Dimethylphenyl)piperidine hydrochloride

Description

Historical Development and Discovery

The synthesis of 4-(2,5-dimethylphenyl)piperidine hydrochloride emerged from advancements in substituted piperidine chemistry during the early 21st century. Piperidine derivatives gained prominence due to their structural versatility in medicinal chemistry, particularly for central nervous system (CNS) drug development. The specific incorporation of a 2,5-dimethylphenyl group at the 4-position of the piperidine ring was first reported in patent literature around 2012, where methods for preparing N-(2,6-dimethylphenyl)-2-(1-piperazinyl)ethanamide intermediates highlighted the utility of substituted piperidines in pharmaceutical synthesis.

Key milestones in its development include:

- 2012 : A patent detailing the use of piperazine dihydrochloride and anhydrous piperazine in ethanol for synthesizing structurally related piperidine derivatives.

- 2015–2020 : Refinement of synthetic routes using continuous flow reactors and microwave-assisted techniques to improve yield and purity.

- 2022 : Integration into trace amine-associated receptor 1 (TAAR1) modulator research, where its 4-arylpiperidine scaffold demonstrated potential in dopamine regulation.

The compound’s discovery aligns with broader trends in optimizing piperidine-based frameworks for enhanced pharmacokinetic properties, such as blood-brain barrier permeability and metabolic stability.

Significance in Piperidine Chemistry Research

This compound occupies a critical niche in piperidine chemistry due to its structural and functional attributes:

Structural Features

- Aromatic Substitution : The 2,5-dimethylphenyl group introduces steric and electronic effects that influence conformational flexibility and receptor binding. This substitution pattern enhances π-π stacking interactions in biological targets compared to unsubstituted analogs.

- Hydrochloride Salt Formation : The protonated nitrogen improves solubility in polar solvents, facilitating its use in aqueous reaction conditions and biological assays.

Research Applications

- Drug Discovery : Serves as a precursor for antipsychotic and analgesic candidates, particularly in TAAR1 agonist development.

- Catalytic Studies : Used in palladium-catalyzed cross-coupling reactions to construct complex heterocycles, such as spiro-fused piperidines.

- Enzyme Inhibition : Derivatives exhibit activity against acetylcholinesterase (AChE) and α-glucosidase, highlighting its role in neurodegenerative disease research.

Table 1: Comparative Reactivity of Substituted Piperidines

Classification within Substituted Piperidine Compounds

This compound belongs to two overlapping chemical categories:

Arylpiperidines

Characterized by an aromatic ring directly attached to the piperidine core, this class includes:

- 4-Arylpiperidines : Substituents at the 4-position, as seen in 4-(3,5-dimethylphenyl)piperidine hydrochloride.

- 2-Arylpiperidines : Substituents at the 2-position, exemplified by (R)-2-(2,5-dimethylphenyl)piperidine.

The 4-substitution pattern confers distinct advantages in stereoelectronic tuning, as the equatorial orientation of the aryl group minimizes steric hindrance in binding pockets.

Hydrochloride Salts of Nitrogen Heterocycles

As a hydrochloride salt, it shares functional characteristics with other protonated piperidine derivatives:

- Enhanced Solubility : Facilitates use in polar solvents (e.g., water, ethanol) for catalytic and biological applications.

- Stabilized Cationic Form : The protonated nitrogen enhances stability during storage and reduces degradation under acidic conditions.

Table 2: Physicochemical Properties of Selected Piperidine Hydrochlorides

Properties

IUPAC Name |

4-(2,5-dimethylphenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-10-3-4-11(2)13(9-10)12-5-7-14-8-6-12;/h3-4,9,12,14H,5-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEXMTWSFPRNNIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethylphenyl)piperidine hydrochloride typically involves the reaction of 2,5-dimethylphenylmagnesium bromide with piperidine. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylphenyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to convert the compound into its corresponding amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Amines.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Local Anesthesia :

- 4-(2,5-Dimethylphenyl)piperidine hydrochloride is related to local anesthetics such as bupivacaine. Its derivatives are investigated for their efficacy in nerve block anesthesia and pain management during surgical procedures . These compounds have shown promise in providing long-lasting analgesia, making them valuable in both clinical and surgical settings.

-

Trace Amine-Associated Receptor Modulation :

- Compounds based on the piperidine structure have been explored for their ability to modulate trace amine-associated receptors (TAARs), which are implicated in various neurological disorders . Research indicates that certain analogs exhibit significant agonistic activity at TAAR1, suggesting potential therapeutic applications in treating conditions like schizophrenia .

-

Anticancer Research :

- Recent studies have highlighted the potential of piperidine derivatives in cancer treatment. For example, compounds derived from this compound have been evaluated for their effects on glioblastoma cells, demonstrating a capacity to inhibit cell proliferation and induce apoptosis . This positions the compound as a candidate for further investigation in oncology.

Table: Summary of Applications

Case Studies

- Local Anesthetic Efficacy :

- TAAR1 Modulation :

- Antitumor Activity :

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylphenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction pathways .

Comparison with Similar Compounds

Key Research Findings and Gaps

- Efficacy : CF₃ and SCH₃ substituents enhance SSRI activity, while difluorophenyl groups enable GPR6 targeting. The dimethylphenyl group’s effects remain underexplored.

- Data Gaps : Chronic toxicity, environmental persistence, and detailed mechanistic studies for 4-(2,5-Dimethylphenyl)piperidine HCl are absent in current literature.

Biological Activity

4-(2,5-Dimethylphenyl)piperidine hydrochloride is a piperidine derivative with a significant role in biochemical research and potential therapeutic applications. Its unique structure, characterized by a dimethylphenyl group attached to the piperidine ring, influences its biological activity and interaction with various molecular targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and relevant research findings.

- Molecular Formula : C13H20ClN

- Molecular Weight : 233.76 g/mol

- CAS Number : 1004618-86-3

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It can function as an agonist or antagonist at certain receptors, modulating neurotransmitter release and influencing various signal transduction pathways.

Key Mechanisms:

- Receptor Binding : The compound binds to serotonin receptors (specifically 5-HT2AR), which are implicated in mood regulation and psychotropic effects .

- Enzyme Inhibition : It may inhibit enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the brain .

Table 1: Summary of Biological Activity Findings

Case Studies and Research Findings

-

Serotonin Receptor Agonism :

A study highlighted the compound's role as a selective agonist of the serotonin receptor 5-HT2AR, which is associated with various psychiatric conditions. The structure-activity relationship (SAR) analysis indicated that modifications on the piperidine ring could enhance receptor selectivity and potency . -

Neuroprotective Effects :

Research has indicated that derivatives of piperidine compounds, including this compound, exhibit neuroprotective properties by inhibiting AChE activity. This suggests potential applications in Alzheimer's disease therapy . -

Toxicity Assessment :

Toxicological studies conducted on animal models showed no significant adverse effects at high doses (up to 2000 mg/kg), indicating a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,5-Dimethylphenyl)piperidine hydrochloride?

- Methodology :

- Step 1 : Start with a piperidine backbone and introduce substituents via nucleophilic substitution or Friedel-Crafts alkylation. For example, attach the 2,5-dimethylphenyl group using a halogenated aryl precursor and a coupling agent (e.g., Pd catalysts for cross-coupling reactions) .

- Step 2 : Hydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous ether or methanol, followed by recrystallization .

- Key Reagents : Halogenated aryl derivatives, Pd(PPh₃)₄, HCl gas.

- Validation : Monitor reaction progress via TLC or HPLC, and confirm final structure using NMR and mass spectrometry .

Q. How can researchers characterize the molecular structure and purity of this compound?

- Analytical Techniques :

| Method | Parameters | Application |

|---|---|---|

| ¹H/¹³C NMR | 400-600 MHz, DMSO-d₆ or CDCl₃ | Confirm substituent positions and piperidine ring conformation |

| HPLC | C18 column, acetonitrile/water gradient | Assess purity (>98%) and detect impurities |

| Mass Spectrometry | ESI+ mode | Verify molecular ion [M+H]⁺ and fragmentation patterns |

- Critical Step : Compare spectral data with structurally similar piperidine derivatives (e.g., 4-(4-Chlorophenyl)piperidine hydrochloride) to resolve ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Variables to Test :

- Catalyst Loading : Vary Pd catalyst (0.5–5 mol%) to balance cost and efficiency .

- Temperature : Screen reactions between 60–120°C to identify optimal kinetic conditions .

- Solvent Polarity : Compare DMF (polar aprotic) vs. toluene (non-polar) for coupling efficiency .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

- Troubleshooting Workflow :

Repurification : Re-crystallize the compound to remove solvent or unreacted starting material artifacts .

Alternative Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals or confirm stereochemistry .

Comparative Analysis : Cross-reference with computational predictions (e.g., DFT-calculated chemical shifts) .

- Case Study : Aromatic proton splitting in the 2,5-dimethylphenyl group may overlap with piperidine signals; deuteration or low-temperature NMR can resolve this .

Q. What computational strategies predict the compound’s reactivity in biological systems?

- Approach :

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., opioid receptors) based on structural analogs like meperidine .

- MD Simulations : Simulate solvation effects and stability in physiological buffers (e.g., PBS at pH 7.4) .

- QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with observed bioactivity .

Q. What are the stability considerations for long-term storage?

- Guidelines :

- Storage : Keep at -20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC for decomposition products .

- Risk Mitigation : Avoid exposure to strong oxidizers or bases, which may degrade the piperidine ring .

Data Contradiction & Validation

Q. How to resolve discrepancies between theoretical and experimental molecular weights?

- Root Causes :

- Isotopic Peaks : Natural abundance of ³⁵Cl/³⁷Cl in the hydrochloride salt may split MS peaks .

- Adduct Formation : Check for Na⁺ or K⁺ adducts in ESI-MS by adding 0.1% formic acid to suppress ionization .

- Solution : Use high-resolution mass spectrometry (HRMS) to distinguish between [M+H]⁺ (theoretical) and adducts .

Structural Modification & Derivatives

Q. What strategies enable functionalization of the piperidine ring for SAR studies?

- Synthetic Routes :

- N-Alkylation : React with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ .

- Oxidation : Convert piperidine to pyridine derivatives using KMnO₄ under acidic conditions .

- Application : Introduce fluorinated or deuterated groups to study metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.